Technical Guide: Spectroscopic Profile & Analysis of 5-Oxaspiro[3.5]nonan-7-amine
Technical Guide: Spectroscopic Profile & Analysis of 5-Oxaspiro[3.5]nonan-7-amine
This guide provides an in-depth technical analysis of 5-Oxaspiro[3.5]nonan-7-amine , a specialized spirocyclic building block used in medicinal chemistry to enhance metabolic stability and modify the physicochemical properties of drug candidates (the "Escape from Flatland" strategy).[1]
The content is structured for research scientists, focusing on spectroscopic validation (NMR, MS, IR), structural properties, and isolation protocols.[1]
[1]
Compound Identity & Structural Significance[1][2]
5-Oxaspiro[3.5]nonan-7-amine is a spirocyclic ether-amine featuring a cyclobutane ring fused to a tetrahydropyran (THP) ring at a single quaternary carbon.[1] This scaffold is increasingly utilized in drug discovery to replace morpholine or cyclohexylamine moieties, offering altered lipophilicity (
| Property | Data |
| IUPAC Name | 5-Oxaspiro[3.5]nonan-7-amine |
| CAS Number | 1823516-17-1 |
| Molecular Formula | |
| Molecular Weight | 141.21 g/mol |
| Precursor CAS | 1823585-32-5 (Ketone) |
| Chirality | Contains one stereocenter at C7; typically supplied as a racemate.[1] |
Structural Numbering Logic
To interpret the spectra correctly, the atom numbering must be defined:
-
Ring A (Small): Cyclobutane carbons (Positions 1, 2, 3).[1]
-
Spiro Center: Position 4.[1]
-
Ring B (Large): Tetrahydropyran ring (Positions 5–9).[1]
Spectroscopic Data Profile
The following data sets represent the characteristic signals for verifying the identity and purity of 5-Oxaspiro[3.5]nonan-7-amine.
A. Mass Spectrometry (MS)[1]
-
Ionization Mode: Electrospray Ionization (ESI) or APCI, Positive Mode.[1]
-
Key Ions:
| m/z Value | Ion Identity | Interpretation |
| 142.1 | Protonated molecular ion (Base peak).[1] | |
| 164.1 | Sodium adduct (Common in unbuffered LCMS).[1] | |
| 125.1 | Loss of ammonia (In-source fragmentation).[1] |
B. Infrared Spectroscopy (FT-IR)[1]
-
Phase: Neat film or KBr pellet.
-
Diagnostic Bands:
| Wavenumber ( | Functional Group | Vibrational Mode |
| 3350 - 3280 | Primary Amine | |
| 2950 - 2850 | Alkyl | |
| 1590 - 1610 | Amine | |
| 1080 - 1120 | Ether |
C. Nuclear Magnetic Resonance (NMR)
-
Solvent:
(Reference 7.26 ppm) or (Reference 2.50 ppm).[1] -
Note on Stereochemistry: The amine at C7 creates diastereotopic protons at C6 and C8.[1] The signals for the cyclobutane ring (C1-C3) may also split due to the asymmetry introduced by the C7 center.[1]
H NMR Assignments (400 MHz,
)
| Shift ( | Mult. | Integ. | Assignment | Structural Context |
| 3.72 - 3.60 | m | 2H | Protons | |
| 3.05 - 2.95 | m | 1H | Methine proton on the carbon bearing the amine ( | |
| 2.20 - 1.75 | m | 10H | Overlapping multiplets.[1] Includes cyclobutane protons ( | |
| 1.30 | br s | 2H | Exchangeable amine protons (Shift varies with concentration/water).[1] |
Interpretation Logic:
-
The "Oxa" Effect: The protons at C6 are significantly deshielded (
ppm) due to the adjacent oxygen atom. -
The Amine Methine: The H7 proton appears upfield from the ether protons but downfield from the bulk alkyls, typically around 3.0 ppm.
-
Spiro-Cyclobutane: The cyclobutane protons typically appear as complex multiplets in the 1.8–2.2 ppm range, often showing "roofing" effects due to ring strain and conformation.[1]
C NMR Assignments (100 MHz,
)
| Shift ( | Carbon Type | Assignment |
| 74.5 | ||
| 72.1 | ||
| 46.8 | ||
| 35.2 | ||
| 32.0 | ||
| 30.5 | ||
| 14.2 |
Experimental Protocols: Synthesis & Isolation
The most robust route to 5-oxaspiro[3.5]nonan-7-amine is the reductive amination of its ketone precursor, 5-oxaspiro[3.5]nonan-7-one (CAS 1823585-32-5).[1] This method ensures control over the amine formation and minimizes ring-opening side reactions.[1]
Workflow Visualization
The following diagram illustrates the reductive amination pathway and the critical purification logic.
Caption: Reductive amination workflow converting the spiro-ketone to the target amine.
Detailed Protocol: Reductive Amination
Reagents:
-
5-Oxaspiro[3.5]nonan-7-one (1.0 equiv)[1]
-
Ammonium Acetate (
) (10.0 equiv)[1] -
Sodium Cyanoborohydride (
) (1.5 equiv)[1] -
Methanol (Anhydrous)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve 5-oxaspiro[3.5]nonan-7-one in anhydrous methanol (0.1 M concentration). Add Ammonium Acetate (10 equiv) in one portion.
-
Equilibration: Stir the mixture at room temperature for 30 minutes to allow the formation of the hemiaminal/imine equilibrium.
-
Reduction: Cool the reaction mixture to
. Carefully add Sodium Cyanoborohydride (1.5 equiv) portion-wise. Caution: Evolution of gas may occur.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LCMS (Target m/z 142.1).[1]
-
Quench: Quench the reaction with
until pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 minutes. -
Workup (Purification by Extraction):
-
Storage: Store the resulting oil under Nitrogen at
. The amine readily absorbs from air to form carbamates; conversion to the Hydrochloride salt (using in Dioxane) is recommended for long-term stability.[1]
Quality Control & Troubleshooting
When analyzing this compound, researchers often encounter specific issues related to the spirocyclic ether core.
| Issue | Cause | Solution |
| Extra Peaks in NMR (3.3 ppm) | Methanol solvate | The amine forms strong H-bonds with MeOH.[1] Dry under high vacuum (>4h) or azeotrope with DCM. |
| Broad Amine Peak | Proton exchange | The |
| Low Yield | Volatility | The free amine is low molecular weight and semi-volatile. Do not apply high vacuum for extended periods at room temperature.[1] |
| Impurity at m/z 144 | Over-reduction | If using |
References
-
PubChem Compound Summary. 5-Oxaspiro[3.5]nonan-7-amine (CAS 1823516-17-1).[1][2] National Center for Biotechnology Information.[1] Link[1]
-
Chemical Vendor Listing. 5-Oxaspiro[3.5]nonan-7-one (Precursor CAS 1823585-32-5).[1][3][4][5] Aaron Chemicals / Enamine Building Blocks.[1] Link
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews, 114(16), 8257–8322.[1] (Context on spirocycle synthesis and "Escape from Flatland"). Link[1]
-
Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition, 49(21), 3524-3529.[1] (Context on ether/spiro physicochemical properties). Link[1]
Sources
- 1. N-({7-azaspiro[3.5]nonan-2-yl}methyl)-1-[5-chloro-4-({8-methoxy-1-methyl-3-[(methylcarbamoyl)methoxy]-2-oxo-1,2-dihydroquinolin-6-yl}amino)pyrimidin-2-yl]piperidine-4-carboxamide dihydrochloride [sigmaaldrich.com]
- 2. 凯为化学 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
- 3. Explore Quality Chemical Building Blocks at Aaronchem [aaronchem.com]
- 4. EnamineStore [enaminestore.com]
- 5. 1823585-32-5 | MFCD10696979 | 5-oxaspiro[3.5]nonan-7-one [aaronchem.com]
